molecular formula C11H21NS B13030477 N-(3-Ethylcyclohexyl)thietan-3-amine

N-(3-Ethylcyclohexyl)thietan-3-amine

Cat. No.: B13030477
M. Wt: 199.36 g/mol
InChI Key: YRMMOQOZXWTETO-UHFFFAOYSA-N
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Description

N-(3-Ethylcyclohexyl)thietan-3-amine is an organic compound with the molecular formula C11H21NS It features a thietane ring, which is a four-membered ring containing a sulfur atom, and an amine group attached to a cyclohexyl ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethylcyclohexyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-mercaptoalkyl halides or sulfonates with cyclohexylamines. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethylcyclohexyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Ethylcyclohexyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Ethylcyclohexyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Thietan-3-amine
  • N-(3-Methylcyclohexyl)thietan-3-amine
  • N-(3-Propylcyclohexyl)thietan-3-amine

Uniqueness

N-(3-Ethylcyclohexyl)thietan-3-amine is unique due to the presence of the ethyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different physical properties, such as solubility and stability, as well as distinct interactions with molecular targets compared to its analogs .

Properties

Molecular Formula

C11H21NS

Molecular Weight

199.36 g/mol

IUPAC Name

N-(3-ethylcyclohexyl)thietan-3-amine

InChI

InChI=1S/C11H21NS/c1-2-9-4-3-5-10(6-9)12-11-7-13-8-11/h9-12H,2-8H2,1H3

InChI Key

YRMMOQOZXWTETO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)NC2CSC2

Origin of Product

United States

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